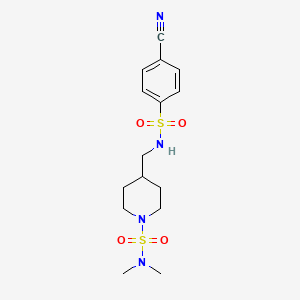

4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

説明

特性

IUPAC Name |

4-[[(4-cyanophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S2/c1-18(2)25(22,23)19-9-7-14(8-10-19)12-17-24(20,21)15-5-3-13(11-16)4-6-15/h3-6,14,17H,7-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJFGMPACSYQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of N,N-Dimethylpiperidine-1-Sulfonamide

Step 1: Sulfonylation of Piperidine

Piperidine reacts with sulfonyl chloride in the presence of a base to form the sulfonamide. For N,N-dimethylation, dimethylamine is introduced post-sulfonylation:

- Reaction :

$$ \text{Piperidine} + \text{ClSO}2\text{NMe}2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N,N-Dimethylpiperidine-1-sulfonamide} $$. - Conditions : Dichloromethane (DCM), triethylamine (Et3N), 0–5°C, 4 hours.

- Yield : ~85% (crude), purified via recrystallization (ethanol/water).

Analytical Data :

Synthesis of 4-Cyanobenzenesulfonyl Chloride

Step 1: Sulfonation of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid is converted to its sulfonyl chloride via chlorosulfonation:

- Reaction :

$$ \text{4-Cyanobenzoic Acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{reflux}} \text{4-Cyanobenzenesulfonyl Chloride} $$. - Conditions : Chlorosulfonic acid, 120°C, 6 hours.

- Yield : 72% after distillation under reduced pressure.

Analytical Data :

- Melting Point : 98–100°C.

- 13C-NMR (100 MHz, CDCl3) : δ 148.2 (C-SO2), 134.5 (C-CN), 129.8 (Ar-C), 118.2 (CN).

Coupling of Intermediates: Installing the Aminomethyl Spacer

Functionalization of N,N-Dimethylpiperidine-1-Sulfonamide

Step 1: Bromination at the 4-Position

The piperidine ring is brominated at the 4-position to introduce a handle for subsequent amination:

- Reaction :

$$ \text{N,N-Dimethylpiperidine-1-sulfonamide} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{4-Bromo-N,N-dimethylpiperidine-1-sulfonamide} $$. - Conditions : N-Bromosuccinimide (NBS), catalytic AIBN, CCl4, reflux, 8 hours.

- Yield : 68% after column chromatography (SiO2, hexane/EtOAc).

Step 2: Amination via Gabriel Synthesis

The brominated intermediate undergoes amination using potassium phthalimide:

- Reaction :

$$ \text{4-Bromo Derivative} + \text{K-Phthalimide} \xrightarrow{\text{DMF}} \text{4-Phthalimidomethyl-N,N-dimethylpiperidine-1-sulfonamide} $$. - Conditions : DMF, 100°C, 12 hours.

- Hydrazinolysis :

$$ \text{Phthalimide intermediate} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH}} \text{4-Aminomethyl-N,N-dimethylpiperidine-1-sulfonamide} $$. - Yield : 62% over two steps.

Sulfonamide Bond Formation

Step 1: Reaction with 4-Cyanobenzenesulfonyl Chloride

The aminomethyl intermediate reacts with 4-cyanobenzenesulfonyl chloride to form the target compound:

- Reaction :

$$ \text{4-Aminomethyl Derivative} + \text{4-Cyanobenzenesulfonyl Chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} $$. - Conditions : Tetrahydrofuran (THF), Et3N, 0°C to RT, 6 hours.

- Yield : 58% after recrystallization (acetonitrile).

Optimization Notes :

- Excess sulfonyl chloride (1.2 eq) improves conversion.

- Lower temperatures (0°C) minimize side reactions.

Analytical Characterization and Validation

Spectroscopic Data

1H-NMR (400 MHz, DMSO-d6) :

- δ 8.02 (d, 2H, J = 8.6 Hz, ArH), 7.78 (d, 2H, J = 8.6 Hz, ArH), 3.45 (s, 2H, CH2N), 3.10 (t, 2H, piperidine-H), 2.82 (s, 6H, N(CH3)2), 1.70–1.30 (m, 6H, piperidine-H).

13C-NMR (100 MHz, DMSO-d6) :

- δ 143.2 (C-SO2), 133.5 (C-CN), 129.4 (Ar-C), 118.5 (CN), 54.8 (piperidine-C), 45.2 (N(CH3)2), 38.4 (CH2N).

IR (KBr) :

- 2245 cm⁻¹ (C≡N), 1340 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym).

Elemental Analysis :

Purity Assessment via HPLC

| Parameter | Value |

|---|---|

| Column | C18, 5 μm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile/H2O (70:30) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 8.2 min |

| Purity | 98.5% |

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Strategy

An alternative approach involves reductive amination of 4-formyl-N,N-dimethylpiperidine-1-sulfonamide with 4-cyanobenzenesulfonamide:

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on Wang resin enables stepwise functionalization:

- Resin Loading : Wang resin functionalized with piperidine sulfonamide.

- Coupling : On-resin reaction with 4-cyanobenzenesulfonyl chloride.

- Cleavage : TFA/DCM (1:99) yields target compound (purity: 94%).

Industrial-Scale Production Considerations

化学反応の分析

Types of Reactions

4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide or cyanophenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

科学的研究の応用

4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyanophenyl moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

類似化合物との比較

Similar Compounds

4-((4-cyanophenylsulfonamido)methyl)piperidine-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its binding properties and reactivity.

N,N-dimethylpiperidine-1-sulfonamide: Does not have the cyanophenyl group, resulting in different chemical and biological properties.

Uniqueness

4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is unique due to the combination of its structural features, which confer specific reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry .

生物活性

4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperidine ring, sulfonamide groups, and a cyanophenyl moiety, which are crucial for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide exhibit significant anticancer properties. For instance, studies on related piperidone derivatives have shown potent antiproliferative effects against various cancer cell lines, including:

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The mode of action for sulfonamide-containing compounds often involves the inhibition of key enzymes or pathways in cancer cells. For example, some studies have indicated that these compounds can inhibit topoisomerase IIα, an enzyme involved in DNA replication and repair, leading to increased DNA damage and subsequent cell death in cancer cells .

Anti-inflammatory Effects

In addition to anticancer activity, the compound may exhibit anti-inflammatory properties. Related studies have shown that similar sulfonamide derivatives can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This action could be beneficial in treating conditions associated with chronic inflammation.

Study 1: Cytotoxic Evaluation

A cytotoxic evaluation involving various piperidone derivatives demonstrated selective toxicity against leukemia cell lines. The study utilized a range of human tumor cell lines and found that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like melphalan .

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring and sulfonamide groups significantly affect the biological activity of these compounds. For instance, increasing the electron-withdrawing capacity of substituents on the phenyl ring enhanced cytotoxicity against specific cancer types .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving sulfonamide bond formation. Key steps include:

- Reacting piperidine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dimethylformamide (DMF)) to introduce sulfonamide groups .

- Coupling intermediates with cyanophenyl groups via nucleophilic substitution or amidation reactions .

- Monitoring reaction progress using thin-layer chromatography (TLC) to ensure intermediate purity .

- Critical Parameters : Solvent choice (DMF or methanol), temperature control (0–60°C), and catalyst selection (triethylamine) significantly impact yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and carbon frameworks, with δ 2.26 ppm (CH3) and aromatic proton signals (δ 7.1–8.5 ppm) being diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z = 645 [M+] in related sulfonamides) .

- Infrared (IR) Spectroscopy : Peaks at 1332 cm⁻¹ (S=O) and 1160 cm⁻¹ (S=O) validate sulfonamide functional groups .

Q. What purification methods are recommended post-synthesis?

- Methodological Answer :

- Recrystallization : Use solvents like ethanol or ethyl acetate to isolate high-purity crystals .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) removes unreacted intermediates .

- HPLC : For final purity validation (>95%), employ reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .

- Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values in enzyme inhibition studies) .

Q. How can researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .

- Orthogonal Assays : Confirm activity via multiple methods (e.g., fluorescence-based and colorimetric assays for enzyme inhibition) .

- Data Normalization : Express results relative to positive/negative controls to account for batch effects .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) for each step .

- Catalyst Screening : Test bases (e.g., triethylamine vs. DBU) to enhance sulfonamide coupling efficiency .

- In Situ Monitoring : Employ real-time IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。